
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a morpholinosulfonyl group and a thiophen-3-ylmethyl group, which are both common in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular formula, the connectivity of its atoms, its three-dimensional shape, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and more .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to "4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide" have been a significant area of research. Studies have focused on synthesizing and characterizing various derivatives and complexes to explore their potential applications, especially in the context of their antifungal and anti-trypanosomal activities. For example, N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have been synthesized and characterized, showing potential antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005). Another study synthesized thioamides with potential trypanocidal activity, highlighting the versatile applications of morpholino derivatives in treating diseases (Finagnon H. Agnimonhan et al., 2012).
Pharmaceutical Compositions
The compound and its derivatives have been explored for inclusion in pharmaceutical compositions, demonstrating their potential in medicinal chemistry. A study on (2-morpholinylmethyl)benzamide derivatives discussed their use in conditions involving decreased gastric emptying, indicating their utility in treating gastrointestinal disorders (Liang-Jie Zhang, 2009).
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These studies show the compound's potential in developing treatments for conditions related to enzyme activity (C. Supuran et al., 2013).
Antitumor Activity
Derivatives of "4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide" have been synthesized and evaluated for their antitumor activities. Compounds such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory capacity against cancer cell proliferation, suggesting potential applications in cancer treatment (X. Ji et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(17-11-13-5-10-23-12-13)14-1-3-15(4-2-14)24(20,21)18-6-8-22-9-7-18/h1-5,10,12H,6-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWWXTZIKZJYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

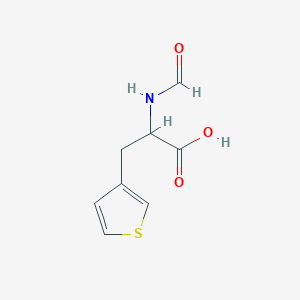
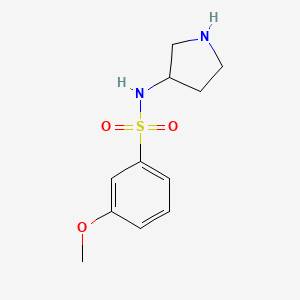

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

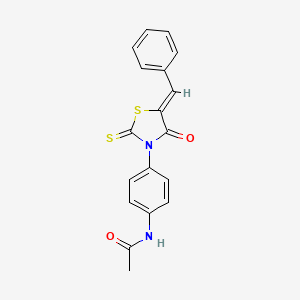
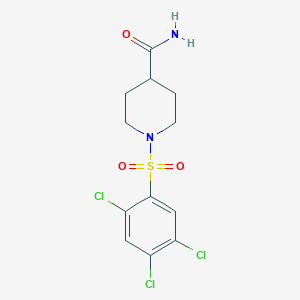
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)
![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)
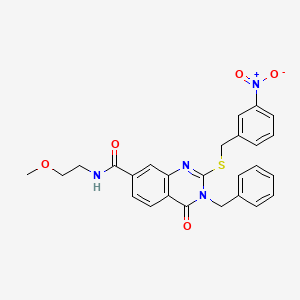

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)
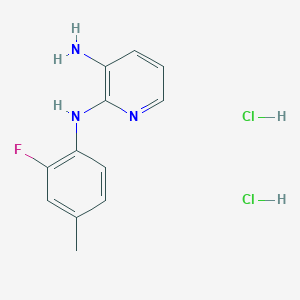
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)